![molecular formula C10H16 B13798378 1-Cyclopentylcyclopentene CAS No. 4884-21-3](/img/structure/B13798378.png)
1-Cyclopentylcyclopentene
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Overview
Description
1-Cyclopentylcyclopentene is an organic compound with the molecular formula C₁₀H₁₆ . It consists of a cyclopentyl group attached to a cyclopentene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentylcyclopentene can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentylmagnesium bromide with cyclopentanone, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylcyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopentylcyclopentane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, where the cyclopentyl group can be replaced with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents
Major Products Formed
Oxidation: Cyclopentylcyclopentanone.
Reduction: Cyclopentylcyclopentane.
Substitution: Various substituted cyclopentylcyclopentenes depending on the reagents used
Scientific Research Applications
Applications Overview
-
Organic Synthesis
- 1-Cyclopentylcyclopentene serves as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cycloadditions and functionalization processes.
- Polymer Chemistry
- Thermal Stability Studies
- Environmental Chemistry
Case Study 1: Organic Synthesis
In a study published by the American Chemical Society, researchers utilized this compound to synthesize complex organic molecules via cycloaddition reactions. The results demonstrated its efficacy as a building block for creating diverse chemical architectures, highlighting its versatility in synthetic organic chemistry .
Case Study 2: Polymer Functionalization
A patent application described a method for preparing functionalized polymers using this compound as a monomer. The resulting polymers exhibited enhanced properties such as increased thermal stability and resistance to degradation, making them suitable for high-performance applications .
Case Study 3: Environmental Behavior
Research conducted on the degradation of hydrocarbons revealed that this compound could serve as a representative model for understanding the atmospheric reactions involving cyclic hydrocarbons. The study focused on its reaction pathways under various environmental conditions, contributing to the broader understanding of hydrocarbon behavior in the atmosphere .
Mechanism of Action
The mechanism of action of 1-Cyclopentylcyclopentene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylcyclopentane: Similar structure but lacks the double bond present in 1-Cyclopentylcyclopentene.
Cyclopentylcyclopentanone: An oxidized form of this compound.
Cyclopentylcyclopentanol: A reduced form of this compound
Uniqueness
This compound is unique due to its specific structure, which includes a cyclopentyl group attached to a cyclopentene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
1-Cyclopentylcyclopentene (CPCPen) is a cycloalkene that has garnered interest due to its unique structural features and potential biological activities. This article reviews the current understanding of the biological activity of CPCPen, including its chemical properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula C10H16 and a molecular weight of approximately 136.24 g/mol. It has a boiling point of around 191.2 °C. The compound is characterized by its cyclopentyl substituent, which contributes to its unique reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆ |
Molecular Weight | 136.24 g/mol |
Boiling Point | 191.2 °C |
Density | TBD |
Antimicrobial Properties
Recent studies have indicated that CPCPen exhibits significant antimicrobial activity. For instance, research has shown that compounds similar to CPCPen can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents.
- Study Findings : A study published in Chemical Properties and Biological Activities of Cyclopentenediones highlighted that cyclopentene derivatives possess leishmanicidal activity, which may extend to CPCPen due to structural similarities .
Insecticidal Activity
CPCPen's potential as an insect repellent has also been investigated. In particular, its effectiveness against pests such as Lasioderma serricorne (tobacco beetle) and Liposcelis bostrychophila (booklice) was noted in studies focusing on essential oils containing similar compounds.
The mechanisms through which CPCPen exerts its biological effects are not fully elucidated but may involve:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes in metabolic pathways could explain the antimicrobial and insecticidal activities observed.
Research Findings and Data Tables
Several studies have explored the biological activity of compounds related to CPCPen. Below is a summary table of key findings from notable research:
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety of CPCPen in animal models.
- Mechanistic Studies : Elucidating the specific biochemical pathways affected by CPCPen.
- Formulation Development : Exploring applications in pest control and antimicrobial formulations.
Properties
CAS No. |
4884-21-3 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-cyclopentylcyclopentene |
InChI |
InChI=1S/C10H16/c1-2-6-9(5-1)10-7-3-4-8-10/h5,10H,1-4,6-8H2 |
InChI Key |
UJZQAOVZOCQFOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CCCC2 |
Origin of Product |
United States |
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